1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to enhance its stability and solubility .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-ylboronic acid: This compound also contains a pyrazole ring but differs in its functional groups and reactivity.
2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but with variations in the position and type of substituents.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6(11)7(1-2-7)5-3-8-9-4-5;/h3-4H,1-2H2,(H,8,9)(H,10,11);1H |
InChI Key |
GSWUDQDGWJINIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CNN=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.